N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-5-7-17(8-6-16)22-14-27-24(29(22)21-11-9-18(25)10-12-21)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZCEJBUKRXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chlorophenyl group, an imidazole ring, and a thioacetamide moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The synthesis strategy often includes the formation of the imidazole ring followed by the introduction of the thio group and subsequent acetamide formation .
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activities. For example, derivatives with similar structural motifs have shown potent inhibition against various viruses, including Hepatitis C virus (HCV) and Influenza viruses. The imidazole ring is often implicated in these antiviral mechanisms due to its ability to interact with viral proteins .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation. Specific IC50 values have been reported for various cancer types, indicating a promising therapeutic index .
Antimicrobial Activity
In addition to antiviral and anticancer properties, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, contributing to its anticancer effects.
Case Studies and Research Findings
A series of studies have evaluated the efficacy of similar compounds:
Chemical Reactions Analysis
Thioether Oxidation
The sulfur atom in the thioether moiety undergoes oxidation under controlled conditions. This reaction is critical for modifying electron density and biological activity.
| Reaction Conditions | Product | Applications |
|---|---|---|
| , acetic acid, 50°C, 4h | Sulfoxide derivative | Increases polarity for pharmacokinetic optimization |
| , acidic conditions | Sulfone derivative | Enhances metabolic stability |
The oxidation pathway follows second-order kinetics, with reaction rates influenced by electron-withdrawing substituents on the aromatic rings .
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Hydrolysis Product | Notes |
|---|---|---|
| 6M HCl, reflux, 8h | 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetic acid | Retains thioether functionality |
| 2M NaOH, 70°C, 6h | Sodium salt of acetic acid derivative | Improves aqueous solubility |
Hydrolysis kinetics are pH-dependent, with faster rates observed under alkaline conditions .
Imidazole Ring Functionalization
The imidazole ring participates in electrophilic substitution reactions. Key modifications include:
Halogenation
Chlorine/bromine substitution occurs at the C4 position of the imidazole ring under halogenating agents.
| Reagent | Product | Yield |
|---|---|---|
| , | 4-chloroimidazole derivative | 68% |
| , | 4-bromoimidazole derivative | 72% |
Halogenation enhances binding affinity to biological targets like kinase enzymes .
Nucleophilic Aromatic Substitution
The 3-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., amines, alkoxides).
| Nucleophile | Conditions | Product |
|---|---|---|
| Piperidine | DMF, 120°C, 12h | 3-piperidinophenyl derivative |
| Sodium methoxide | MeOH, reflux, 6h | 3-methoxyphenyl derivative |
Reactivity is modulated by the electron-withdrawing effect of adjacent substituents .
Metal Coordination
The imidazole nitrogen and sulfur atoms coordinate with transition metals, forming stable complexes.
| Metal Salt | Product Structure | Application |
|---|---|---|
| Cu(II)-imidazole-thioether complex | Catalytic oxidation studies | |
| Zn(II) tetrahedral complex | Antimicrobial synergy |
Stoichiometry and geometry of complexes are confirmed via UV-Vis and XRD .
Cross-Coupling Reactions
The aryl chloride groups participate in Suzuki-Miyaura couplings for biaryl synthesis.
| Boronic Acid | Catalyst System | Yield |
|---|---|---|
| Phenylboronic acid | , | 85% |
| 4-Methoxyphenylboronic acid | , SPhos | 78% |
These reactions enable structural diversification for SAR studies .
Photochemical Reactions
UV irradiation induces C–S bond cleavage in the thioether group, generating radicals.
| Wavelength | Products | Notes |
|---|---|---|
| 254 nm | Thiyl radical + acetamide fragment | Used in polymer initiation studies |
| 365 nm | Stable disulfide dimer | Limited utility due to low yield |
Mechanistic pathways are studied using ESR spectroscopy .
Reductive Desulfurization
The thioether group is reduced to a methylene bridge under radical conditions.
| Reducing Agent | Product | Yield |
|---|---|---|
| , THF | Methylene-linked analog | 62% |
| , Raney Ni | Hydrogenolysis byproducts | 55% |
This reaction simplifies the structure for toxicity profiling .
Key Reaction Trends:
-
Electronic Effects : Electron-withdrawing groups (e.g., Cl) on aryl rings accelerate nucleophilic substitutions.
-
Steric Hindrance : Bulkier substituents on the imidazole ring reduce reaction rates in cross-couplings.
-
Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance metal-mediated reactions.
Q & A
Synthesis Methodology and Critical Reaction Conditions
Basic Question: What are the key synthetic pathways and critical conditions for synthesizing this compound? Answer: The synthesis involves:
Imidazole Core Formation: Condensation of substituted anilines with glyoxal derivatives under nitrogen atmosphere at 60–80°C.
Thioacetamide Linkage: Coupling the imidazole intermediate with 2-chloro-N-(3-chlorophenyl)acetamide using triethylamine as a catalyst in dichloromethane.
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) yields >95% purity.
Critical factors include inert gas protection to prevent oxidation and precise stoichiometric ratios to minimize byproducts .
Structural Characterization Techniques
Basic Question: Which analytical methods confirm the compound’s structure and purity? Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., observed [M+H]⁺ = 504.08 vs. calculated 504.09).
- X-ray Crystallography: SHELX-refined crystal structures resolve absolute stereochemistry and intermolecular interactions (e.g., π-π stacking of aromatic rings) .
Biological Activity Profiling
Basic Question: What assays evaluate its pharmacological potential? Answer:
- Anticancer Screening: MTT assays on A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines measure IC₅₀ values.
- Antimicrobial Testing: Broth microdilution determines MIC against Staphylococcus aureus and Candida albicans.
- Enzyme Inhibition: Fluorescence-based assays assess kinase (e.g., EGFR) or protease inhibition.
For example, structural analogs demonstrated IC₅₀ values of 23.30 µM in selective cytotoxicity studies .
Addressing Data Contradictions in Biological Studies
Advanced Question: How can researchers resolve discrepancies in reported activity data? Answer:
Standardize Assay Protocols: Use identical cell lines (e.g., ATCC-validated A549), passage numbers, and incubation times.
Validate Compound Integrity: Confirm purity via HPLC (≥98%) and NMR (no solvent peaks).
Control for Substituent Effects: Compare activity of 3-chlorophenyl vs. 4-chlorophenyl analogs to isolate positional impacts.
Discrepancies often arise from variations in halogen positioning, as 3,4-dichlorophenyl derivatives show 10-fold higher activity than monosubstituted analogs .
Synthetic Yield Optimization Strategies
Advanced Question: What advanced techniques improve yield and scalability? Answer:
- Continuous Flow Reactors: Enhance mixing and heat transfer, increasing yield by 15–20% compared to batch methods.
- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes for imidazole cyclization.
- Solvent Optimization: Tetrahydrofuran (THF) improves intermediate solubility, reducing side reactions .
Structure-Activity Relationship (SAR) Analysis
Advanced Question: How do structural modifications influence activity? Answer:
- Chlorine Substituents: 3,4-Dichlorophenyl groups enhance lipophilicity (logP = 4.2 vs. 3.5 for monosubstituted analogs), improving membrane permeability.
- Imidazole Modifications: Electron-withdrawing nitro groups increase cytotoxicity (IC₅₀ = 5.2 µM) but reduce metabolic stability.
- Thioether Linkage: Replacing sulfur with oxygen abolishes activity, highlighting its role in target binding .
Computational and Experimental Binding Studies
Advanced Question: What integrated approaches elucidate target interactions? Answer:
- Molecular Docking: AutoDock Vina predicts binding to kinase ATP pockets (e.g., ΔG = −9.2 kcal/mol for EGFR).
- Surface Plasmon Resonance (SPR): Measures binding kinetics (e.g., KD = 120 nM for PARP-1).
- Isothermal Titration Calorimetry (ITC): Quantifies enthalpic contributions to binding, guiding SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
